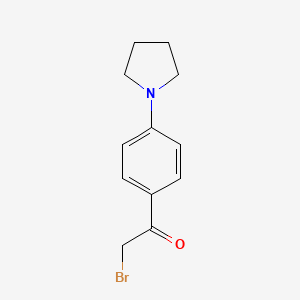

Methyl 2-(benzylamino)-2-phenylacetate

Descripción general

Descripción

Methyl 2-(benzylamino)-2-phenylacetate (MBPA) is a synthetic organic compound that has been used in many scientific research applications. It is a white solid compound with a molecular weight of 272.35 g/mol. MBPA is an important intermediate in the synthesis of many drugs and other compounds, and has been used in a wide range of biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

New Synthesis Methods : A study by Ogura, Itō, and Tsughihashi (1979) discusses a new synthesis method for arylacetic esters, starting from aromatic aldehyde, which can be applied to the production of phenylacetic esters such as Methyl 2-(benzylamino)-2-phenylacetate (Ogura, Itō, & Tsughihashi, 1979).

Synthesis and Antibacterial Activity : Karai et al. (2018) synthesized a compound similar to this compound and evaluated its antibacterial activity against various bacteria, indicating potential applications in medicinal chemistry (Karai et al., 2018).

Antioxidant Activity of Derivatives : Buravlev, Shevchenko, and Kutchin (2021) synthesized new derivatives of 2,6-diisobornylphenol containing (benzylamino)methyl moiety and evaluated their antioxidant activities, suggesting potential applications in developing antioxidant agents (Buravlev, Shevchenko, & Kutchin, 2021).

Biological and Pharmacological Research

Metabolism Studies : The metabolism of a compound structurally similar to this compound, known as benzphetamine, was studied by Niwaguchi, Inoue, and Suzuki (1982). This kind of research can be crucial for understanding the pharmacokinetics of similar compounds (Niwaguchi, Inoue, & Suzuki, 1982).

Adsorption Studies for Growth Regulation : Research by Brian (1960) on the adsorption of aromatic acids to plant monolayers, including phenylacetic acid derivatives, can provide insights into the interaction of such compounds with biological systems, which could be relevant for agricultural applications (Brian, 1960).

Propiedades

IUPAC Name |

methyl 2-(benzylamino)-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKILDAUSVSANBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395222 | |

| Record name | methyl 2-(benzylamino)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78907-06-9 | |

| Record name | methyl 2-(benzylamino)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)